4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
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Description
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide”. The synthesis of such compounds often involves complex organic chemistry procedures and requires specialized knowledge and equipment .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. For “this compound”, the available information suggests a predicted boiling point of 692.5±55.0 °C and a predicted density of 1.438±0.06 g/cm3 .Mechanism of Action
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-5-3-13(4-6-15)17(23)14-8-16(21-11-14)18(24)22-10-12-2-1-7-20-9-12/h1-9,11,21H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIKRICPBCIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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